molecular formula C36H36ClFN4O8S2 B8623362 4-Quinazolinamine,N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-, bis(4-methylbenzenesulfonate),monohydrate

4-Quinazolinamine,N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-, bis(4-methylbenzenesulfonate),monohydrate

Cat. No. B8623362
M. Wt: 771.3 g/mol
InChI Key: DFHHLTRPIUJKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08821927B2

Procedure details

Stage 3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate (1 wt) and 2-(methylsulfonyl)ethylamine hydrochloride (0.4 wt, 1.60 equiv.) are suspended in THF (10 vols). Sequentially, acetic acid (0.354 vol., 4.00 equiv.) and di-isopropylethylamine (DIPEA, 1.08 vols, 4.00 equiv.) are added. The resulting solution is stirred at 30°-35° C. for ca. 1 hour then cooled to ca. 22° C. Sodium tri-acetoxyborohydride (0.66 wt, 2.00 equiv.) is then added. The resulting mixture is stirred at ca. 22° C. for 2-4 hours then sampled for HPLC analysis. The reaction is quenched by addition of aqueous sodium hydroxide (25% w/w, 3 vols.) followed by water (2 vols.). The aqueous phase is then separated, extracted with THF (2 vols) and the combined THF extracts are then washed twice with 25% w/v aqueous ammonium chloride solution (2×5 vols). A solution of p-toluenesulfonic acid monohydrate (p-TSA, 0.74 wt, 2.5 equiv.) in water (1 vol) is prepared, warmed to ca. 60° C., and N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate seeds are added. The THF solution of the free base is added to the p-TSA solution over at least 1 hr, maintaining the batch temperature at 60±3° C. The resulting suspension is stirred at ca. 60° C. for 1-2 hours, cooled to 20-25° C. over an hour and aged at this temperature for ca. 1 hr. The solid is collected by filtration, washed with 95:5 THF: Water (3×2 vols) and dried in vacuum at ca. 35° C. to give N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate as a bright yellow crystalline solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][S:3]([CH2:6][CH2:7][NH2:8])(=[O:5])=[O:4].[C:9]([OH:12])(=O)[CH3:10].[CH:13](N(C(C)C)CC)(C)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH2:36].[CH3:37]C1C=CC(S(O)(=O)=O)=CC=1.[Cl:48][C:49]1[CH:50]=[C:51]([NH:64][C:65]2[C:74]3[C:69](=[CH:70][CH:71]=[C:72]([C:75]4OC(CNCCS(C)(=O)=O)=[CH:78][CH:79]=4)[CH:73]=3)[N:68]=[CH:67][N:66]=2)[CH:52]=[CH:53][C:54]=1[O:55][CH2:56][C:57]1[CH:62]=[CH:61][CH:60]=[C:59]([F:63])[CH:58]=1.[OH2:88].S([C:93]1C=CC(C)=C[CH:94]=1)(O)(=O)=O.S(C1C=CC(C)=CC=1)(O)(=O)=O.ClC1C=C(NC2C3C(=CC=C(C4OC(CNCCS(C)(=O)=O)=CC=4)C=3)N=CN=2)C=CC=1OCC1C=CC=C(F)C=1>O1CCCC1.O>[OH2:4].[C:9]1([CH3:10])[CH:37]=[CH:7][C:6]([S:3]([OH:5])(=[O:88])=[O:36])=[CH:54][CH:49]=1.[OH2:4].[CH3:13][C:9]1[CH:10]=[CH:7][C:6]([S:3]([OH:5])(=[O:88])=[O:36])=[CH:94][CH:93]=1.[Cl:48][C:49]1[CH:50]=[C:51]([NH:64][C:65]2[C:74]3[C:69](=[CH:70][CH:71]=[C:72]([C:75]4[O:12][C:9]([CH2:10][NH:8][CH2:7][CH2:6][S:3]([CH3:2])(=[O:5])=[O:4])=[CH:78][CH:79]=4)[CH:73]=3)[N:68]=[CH:67][N:66]=2)[CH:52]=[CH:53][C:54]=1[O:55][CH2:56][C:57]1[CH:62]=[CH:61][CH:60]=[C:59]([F:63])[CH:58]=1 |f:0.1,4.5,6.7.8,9.10.11.12,15.16,17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.S(=O)(=O)(O)C1=CC=C(C)C=C1.S(=O)(=O)(O)C1=CC=C(C)C=C1.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CS(=O)(=O)CCN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CC1=CC=C(C=C1)S(=O)(=O)O.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The resulting solution is stirred at 30°-35° C. for ca. 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture is stirred at ca. 22° C. for 2-4 hours
Duration
3 (± 1) h
ALIQUOT
Type
ALIQUOT
Details
then sampled for HPLC analysis
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by addition of aqueous sodium hydroxide (25% w/w, 3 vols.)
CUSTOM
Type
CUSTOM
Details
The aqueous phase is then separated
EXTRACTION
Type
EXTRACTION
Details
extracted with THF (2 vols)
WASH
Type
WASH
Details
the combined THF extracts are then washed twice with 25% w/v aqueous ammonium chloride solution (2×5 vols)
TEMPERATURE
Type
TEMPERATURE
Details
warmed to ca. 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the batch temperature at 60±3° C
STIRRING
Type
STIRRING
Details
The resulting suspension is stirred at ca. 60° C. for 1-2 hours
Duration
1.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20-25° C. over an hour
WAIT
Type
WAIT
Details
aged at this temperature for ca. 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with 95:5 THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Water (3×2 vols) and dried in vacuum at ca. 35° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
O.CC1=CC=C(C=C1)S(=O)(=O)O.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08821927B2

Procedure details

Stage 3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate (1 wt) and 2-(methylsulfonyl)ethylamine hydrochloride (0.4 wt, 1.60 equiv.) are suspended in THF (10 vols). Sequentially, acetic acid (0.354 vol., 4.00 equiv.) and di-isopropylethylamine (DIPEA, 1.08 vols, 4.00 equiv.) are added. The resulting solution is stirred at 30°-35° C. for ca. 1 hour then cooled to ca. 22° C. Sodium tri-acetoxyborohydride (0.66 wt, 2.00 equiv.) is then added. The resulting mixture is stirred at ca. 22° C. for 2-4 hours then sampled for HPLC analysis. The reaction is quenched by addition of aqueous sodium hydroxide (25% w/w, 3 vols.) followed by water (2 vols.). The aqueous phase is then separated, extracted with THF (2 vols) and the combined THF extracts are then washed twice with 25% w/v aqueous ammonium chloride solution (2×5 vols). A solution of p-toluenesulfonic acid monohydrate (p-TSA, 0.74 wt, 2.5 equiv.) in water (1 vol) is prepared, warmed to ca. 60° C., and N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate seeds are added. The THF solution of the free base is added to the p-TSA solution over at least 1 hr, maintaining the batch temperature at 60±3° C. The resulting suspension is stirred at ca. 60° C. for 1-2 hours, cooled to 20-25° C. over an hour and aged at this temperature for ca. 1 hr. The solid is collected by filtration, washed with 95:5 THF: Water (3×2 vols) and dried in vacuum at ca. 35° C. to give N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate as a bright yellow crystalline solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][S:3]([CH2:6][CH2:7][NH2:8])(=[O:5])=[O:4].[C:9]([OH:12])(=O)[CH3:10].[CH:13](N(C(C)C)CC)(C)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH2:36].[CH3:37]C1C=CC(S(O)(=O)=O)=CC=1.[Cl:48][C:49]1[CH:50]=[C:51]([NH:64][C:65]2[C:74]3[C:69](=[CH:70][CH:71]=[C:72]([C:75]4OC(CNCCS(C)(=O)=O)=[CH:78][CH:79]=4)[CH:73]=3)[N:68]=[CH:67][N:66]=2)[CH:52]=[CH:53][C:54]=1[O:55][CH2:56][C:57]1[CH:62]=[CH:61][CH:60]=[C:59]([F:63])[CH:58]=1.[OH2:88].S([C:93]1C=CC(C)=C[CH:94]=1)(O)(=O)=O.S(C1C=CC(C)=CC=1)(O)(=O)=O.ClC1C=C(NC2C3C(=CC=C(C4OC(CNCCS(C)(=O)=O)=CC=4)C=3)N=CN=2)C=CC=1OCC1C=CC=C(F)C=1>O1CCCC1.O>[OH2:4].[C:9]1([CH3:10])[CH:37]=[CH:7][C:6]([S:3]([OH:5])(=[O:88])=[O:36])=[CH:54][CH:49]=1.[OH2:4].[CH3:13][C:9]1[CH:10]=[CH:7][C:6]([S:3]([OH:5])(=[O:88])=[O:36])=[CH:94][CH:93]=1.[Cl:48][C:49]1[CH:50]=[C:51]([NH:64][C:65]2[C:74]3[C:69](=[CH:70][CH:71]=[C:72]([C:75]4[O:12][C:9]([CH2:10][NH:8][CH2:7][CH2:6][S:3]([CH3:2])(=[O:5])=[O:4])=[CH:78][CH:79]=4)[CH:73]=3)[N:68]=[CH:67][N:66]=2)[CH:52]=[CH:53][C:54]=1[O:55][CH2:56][C:57]1[CH:62]=[CH:61][CH:60]=[C:59]([F:63])[CH:58]=1 |f:0.1,4.5,6.7.8,9.10.11.12,15.16,17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.S(=O)(=O)(O)C1=CC=C(C)C=C1.S(=O)(=O)(O)C1=CC=C(C)C=C1.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CS(=O)(=O)CCN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CC1=CC=C(C=C1)S(=O)(=O)O.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The resulting solution is stirred at 30°-35° C. for ca. 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture is stirred at ca. 22° C. for 2-4 hours
Duration
3 (± 1) h
ALIQUOT
Type
ALIQUOT
Details
then sampled for HPLC analysis
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by addition of aqueous sodium hydroxide (25% w/w, 3 vols.)
CUSTOM
Type
CUSTOM
Details
The aqueous phase is then separated
EXTRACTION
Type
EXTRACTION
Details
extracted with THF (2 vols)
WASH
Type
WASH
Details
the combined THF extracts are then washed twice with 25% w/v aqueous ammonium chloride solution (2×5 vols)
TEMPERATURE
Type
TEMPERATURE
Details
warmed to ca. 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the batch temperature at 60±3° C
STIRRING
Type
STIRRING
Details
The resulting suspension is stirred at ca. 60° C. for 1-2 hours
Duration
1.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20-25° C. over an hour
WAIT
Type
WAIT
Details
aged at this temperature for ca. 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with 95:5 THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Water (3×2 vols) and dried in vacuum at ca. 35° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
O.CC1=CC=C(C=C1)S(=O)(=O)O.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08821927B2

Procedure details

Stage 3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate (1 wt) and 2-(methylsulfonyl)ethylamine hydrochloride (0.4 wt, 1.60 equiv.) are suspended in THF (10 vols). Sequentially, acetic acid (0.354 vol., 4.00 equiv.) and di-isopropylethylamine (DIPEA, 1.08 vols, 4.00 equiv.) are added. The resulting solution is stirred at 30°-35° C. for ca. 1 hour then cooled to ca. 22° C. Sodium tri-acetoxyborohydride (0.66 wt, 2.00 equiv.) is then added. The resulting mixture is stirred at ca. 22° C. for 2-4 hours then sampled for HPLC analysis. The reaction is quenched by addition of aqueous sodium hydroxide (25% w/w, 3 vols.) followed by water (2 vols.). The aqueous phase is then separated, extracted with THF (2 vols) and the combined THF extracts are then washed twice with 25% w/v aqueous ammonium chloride solution (2×5 vols). A solution of p-toluenesulfonic acid monohydrate (p-TSA, 0.74 wt, 2.5 equiv.) in water (1 vol) is prepared, warmed to ca. 60° C., and N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate seeds are added. The THF solution of the free base is added to the p-TSA solution over at least 1 hr, maintaining the batch temperature at 60±3° C. The resulting suspension is stirred at ca. 60° C. for 1-2 hours, cooled to 20-25° C. over an hour and aged at this temperature for ca. 1 hr. The solid is collected by filtration, washed with 95:5 THF: Water (3×2 vols) and dried in vacuum at ca. 35° C. to give N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate as a bright yellow crystalline solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][S:3]([CH2:6][CH2:7][NH2:8])(=[O:5])=[O:4].[C:9]([OH:12])(=O)[CH3:10].[CH:13](N(C(C)C)CC)(C)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH2:36].[CH3:37]C1C=CC(S(O)(=O)=O)=CC=1.[Cl:48][C:49]1[CH:50]=[C:51]([NH:64][C:65]2[C:74]3[C:69](=[CH:70][CH:71]=[C:72]([C:75]4OC(CNCCS(C)(=O)=O)=[CH:78][CH:79]=4)[CH:73]=3)[N:68]=[CH:67][N:66]=2)[CH:52]=[CH:53][C:54]=1[O:55][CH2:56][C:57]1[CH:62]=[CH:61][CH:60]=[C:59]([F:63])[CH:58]=1.[OH2:88].S([C:93]1C=CC(C)=C[CH:94]=1)(O)(=O)=O.S(C1C=CC(C)=CC=1)(O)(=O)=O.ClC1C=C(NC2C3C(=CC=C(C4OC(CNCCS(C)(=O)=O)=CC=4)C=3)N=CN=2)C=CC=1OCC1C=CC=C(F)C=1>O1CCCC1.O>[OH2:4].[C:9]1([CH3:10])[CH:37]=[CH:7][C:6]([S:3]([OH:5])(=[O:88])=[O:36])=[CH:54][CH:49]=1.[OH2:4].[CH3:13][C:9]1[CH:10]=[CH:7][C:6]([S:3]([OH:5])(=[O:88])=[O:36])=[CH:94][CH:93]=1.[Cl:48][C:49]1[CH:50]=[C:51]([NH:64][C:65]2[C:74]3[C:69](=[CH:70][CH:71]=[C:72]([C:75]4[O:12][C:9]([CH2:10][NH:8][CH2:7][CH2:6][S:3]([CH3:2])(=[O:5])=[O:4])=[CH:78][CH:79]=4)[CH:73]=3)[N:68]=[CH:67][N:66]=2)[CH:52]=[CH:53][C:54]=1[O:55][CH2:56][C:57]1[CH:62]=[CH:61][CH:60]=[C:59]([F:63])[CH:58]=1 |f:0.1,4.5,6.7.8,9.10.11.12,15.16,17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.S(=O)(=O)(O)C1=CC=C(C)C=C1.S(=O)(=O)(O)C1=CC=C(C)C=C1.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CS(=O)(=O)CCN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CC1=CC=C(C=C1)S(=O)(=O)O.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The resulting solution is stirred at 30°-35° C. for ca. 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture is stirred at ca. 22° C. for 2-4 hours
Duration
3 (± 1) h
ALIQUOT
Type
ALIQUOT
Details
then sampled for HPLC analysis
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by addition of aqueous sodium hydroxide (25% w/w, 3 vols.)
CUSTOM
Type
CUSTOM
Details
The aqueous phase is then separated
EXTRACTION
Type
EXTRACTION
Details
extracted with THF (2 vols)
WASH
Type
WASH
Details
the combined THF extracts are then washed twice with 25% w/v aqueous ammonium chloride solution (2×5 vols)
TEMPERATURE
Type
TEMPERATURE
Details
warmed to ca. 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the batch temperature at 60±3° C
STIRRING
Type
STIRRING
Details
The resulting suspension is stirred at ca. 60° C. for 1-2 hours
Duration
1.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20-25° C. over an hour
WAIT
Type
WAIT
Details
aged at this temperature for ca. 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with 95:5 THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Water (3×2 vols) and dried in vacuum at ca. 35° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
O.CC1=CC=C(C=C1)S(=O)(=O)O.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.